molecular formula C16H14N4O4S B2584039 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole CAS No. 897474-04-3

2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole

Cat. No.: B2584039
CAS No.: 897474-04-3
M. Wt: 358.37
InChI Key: ODZLZXCYTNVHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(1,3-benzothiazol-6-yl)furan-2-carboxamide which was converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene .

Scientific Research Applications

Corrosion Inhibition

A notable application of derivatives similar to Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is in the field of corrosion inhibition. Research has demonstrated that synthesized compounds such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-ABPFM) and [4-(4-aminophenyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-APFM) show significant inhibition efficiency against the corrosion of mild steel in acidic medium. These inhibitors were found to be effective in preventing corrosion, with efficiencies reaching up to 80% for 4-4-ABPFM and 73% for 4-4-APFM in 1N HCl at room temperature. The effectiveness of these inhibitors is attributed to their adsorption on the surface of mild steel, forming a protective layer that reduces corrosion rates significantly (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Anti-mycobacterial Activity

Another significant application is in the development of new anti-mycobacterial chemotypes. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which is closely related to the chemical structure of interest, has been identified as a promising basis for anti-tubercular drugs. A study involving the synthesis and assessment of structurally diverse benzo[d]thiazole-2-carboxamides revealed several compounds with potent anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv strain. This research highlights the potential of these compounds as foundations for developing new treatments for tuberculosis, with some compounds exhibiting low cytotoxicity and promising therapeutic indexes (Pancholia et al., 2016).

Properties

IUPAC Name

furan-2-yl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-15(13-2-1-9-24-13)18-5-7-19(8-6-18)16-17-12-4-3-11(20(22)23)10-14(12)25-16/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZLZXCYTNVHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.